molecular formula C8H12O2 B2425336 (+)-(1R)-4-methyl-cyclohex-3-enecarboxylic acid CAS No. 121424-36-0

(+)-(1R)-4-methyl-cyclohex-3-enecarboxylic acid

Cat. No.: B2425336
CAS No.: 121424-36-0
M. Wt: 140.182
InChI Key: OYOQOLNBTPTFEM-ZETCQYMHSA-N
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Description

®-4-methylcyclohex-3-enecarboxylic acid is an organic compound characterized by a cyclohexene ring with a carboxylic acid group and a methyl group attached. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-methylcyclohex-3-enecarboxylic acid can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-methylcyclohex-3-enecarboxylic acid. This process typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures . Another method involves the Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired compound .

Industrial Production Methods

Industrial production of ®-4-methylcyclohex-3-enecarboxylic acid often employs large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

®-4-methylcyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, alcohols, or thiols under acidic or basic conditions

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted cyclohexene derivatives

Mechanism of Action

The mechanism of action of ®-4-methylcyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

®-4-methylcyclohex-3-enecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of ®-4-methylcyclohex-3-enecarboxylic acid lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

(+)-(1R)-4-methyl-cyclohex-3-enecarboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its cyclohexene structure with a carboxylic acid functional group, which contributes to its reactivity and potential biological effects. The molecular formula is C8H12O2C_8H_{12}O_2, and it has a molecular weight of 140.18 g/mol.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of cyclohexene carboxylic acids exhibit significant antimicrobial properties. For instance, a study synthesized N-(6-carboxyl cyclohex-3-ene carbonyl) chitosan derivatives, which demonstrated effective antimicrobial activity against various plant pathogens. The most active derivative showed minimum inhibitory concentrations (MIC) ranging from 240 mg/L to 774 mg/L against different fungi and bacteria, including Alternaria alternata and Fusarium oxysporum .

Table 1: Antimicrobial Activity of Cyclohexene Derivatives

Compound NameMIC (mg/L)Target Organism
N-(6-Carboxyl Cyclohex-3-ene Carbonyl)510Erwinia carotovora
N-(6-Carboxyl Cyclohex-3-ene Carbonyl)683Alternaria alternata
N-(6-Carboxyl Cyclohex-3-ene Carbonyl)500Fusarium oxysporum

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study on quinic acid derivatives highlighted that modifications at the carboxylic acid position can lead to potent inhibitors of NF-kB, a critical mediator in inflammatory responses. While specific data on this compound's direct effects were limited, structural analogs showed IC50 values around 2.83 μM for NF-kB inhibition .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as proteins and enzymes. The compound's structure allows it to bind effectively to active sites or regulatory regions within these biomolecules, modulating their activity and influencing various biochemical pathways.

Case Studies

Several case studies have demonstrated the potential applications of cyclohexene derivatives in agriculture and medicine:

  • Agricultural Applications : The antimicrobial efficacy of chitosan derivatives based on cyclohexene structures has been validated in field trials, showcasing their potential as eco-friendly alternatives to synthetic fungicides .
  • Pharmaceutical Research : In proteomics research, compounds similar to this compound are utilized to study protein interactions, revealing insights into cellular mechanisms that could be targeted for therapeutic interventions .

Properties

IUPAC Name

(1R)-4-methylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3,(H,9,10)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOQOLNBTPTFEM-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-methylcyclohex-3-enecarbonyl chloride (2 ml) in a mixture of methanol (20 ml) and tetrahydrofuran (20 ml) was added aqueous sodium hydroxide (4N, 20 ml). The resultant mixture was stirred at ambient temperature for 1 hour, and evaporated. The residue was taken up into a mixture of water and ethyl acetate and adjusted pH to around 1. The organic layer was separated, washed with brine, dried over magnesium sulfate, and evaporated under reduced pressure to give 4-methylcyclohex-3-enecarboxylic acid, which was used without further purification.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Into 1 liter reaction flask equipped with stirrer, thermometer reflux condenser and heating mantle is placed 100 ml anhydrous methyl, 1.25 moles (100 grams) of 50% aqueous NaOH solution, 100 ml water and 154 grams (1 mole) of the methyl ester of 4-methyl-cyclohexene-1-carboxylic acid. The reaction mass is stirred for a period of 5 hours at room temperature and then extracted with 1 volume of diethyl ether. The aqueous layer is set aside with 10% hydrochloric acid and extracted with diethyl ether. The diethyl ether extracts are washed with saturated sodium chloride solution and the ether is evaporated yielding 100.5 grams of solid melting at 95° C. This material is the carboxylic acid having the structure: ##STR42## as confirmed by NMR and IR analysis.
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